
2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide, 0.25M in tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide, 0.25M in tetrahydrofuran is a chemical compound with the formula C16H16BrMgN . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroquinoline ring attached to a phenyl ring through a methylene bridge. This structure is further complexed with a magnesium bromide moiety . For a detailed structural analysis, it would be best to refer to a crystallographic study or computational modeling study, if available.Physical And Chemical Properties Analysis
This compound has a molecular weight of 326.53 . Other physical and chemical properties such as melting point, boiling point, density, vapor pressure, and solubility were not found in the available resources .Scientific Research Applications
Synthesis and Structural Analysis
2-(1,2,3,4-Tetrahydroquinolin-2-ylmethyl)phenylmagnesium bromide, a derivative of 2-phenyltetrahydroquinolines, has been extensively studied for its application in the synthesis of complex organic molecules and the analysis of their structures. For instance, the bromination of 2-phenyltetrahydroquinolines has shown that such compounds can undergo various reactions to form di- and tribrom derivatives, leading to the generation of quinoline structures through oxidation. Additionally, the molecular structure of related compounds has been determined through X-ray diffraction analysis, highlighting the potential of these derivatives in structural biology and organic chemistry research (Zemtsova et al., 2015).
Catalysis and Reaction Mechanisms
Research has also focused on the use of similar magnesium bromide derivatives in catalysis and reaction mechanisms. For example, studies on the gold(I)-catalyzed intramolecular [4 + 2] cycloaddition of ortho-(N-tethered 1,6-diynyl)benzaldehydes have demonstrated efficient methods to prepare complex heterocyclic compounds. These findings are crucial for developing new synthetic pathways in organic chemistry, offering insights into catalytic processes and the synthesis of novel organic compounds (J. Zhong et al., 2020).
Material Science and Molecular Glasses
Another significant application of these derivatives is in material science, particularly in the synthesis of molecular glasses. Research has shown that derivatives of tetrahydroquinoline can form novel glass-forming compounds with promising photoelectric properties. These materials have potential applications in the development of electronic devices and sensors, showcasing the versatility of tetrahydroquinoline derivatives in materials science (Jolanta Stumbraitė et al., 2007).
Pharmaceutical and Medicinal Chemistry
In the pharmaceutical and medicinal chemistry domain, these compounds have been utilized as intermediates in the synthesis of bioactive molecules. For example, the synthesis of enantiopure tetrahydroisoquinolines through radical cyclizations highlights the application of these derivatives in creating optically pure compounds essential for drug development. This research contributes to the ongoing efforts in discovering and developing new pharmaceuticals, underlining the critical role of tetrahydroquinoline derivatives in medicinal chemistry (R. Pedrosa et al., 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
magnesium;2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N.BrH.Mg/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;;/h1-6,8-9H,10-13H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKXJYAFTJSYEX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=CC=[C-]3.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

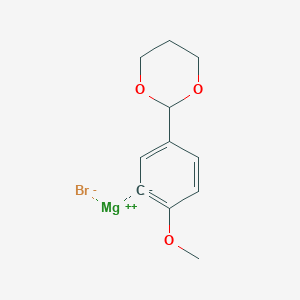


![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333901.png)
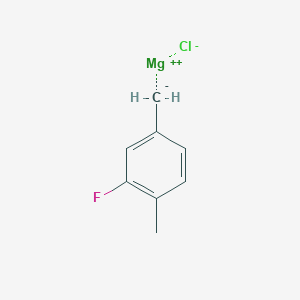


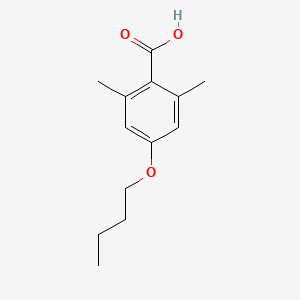

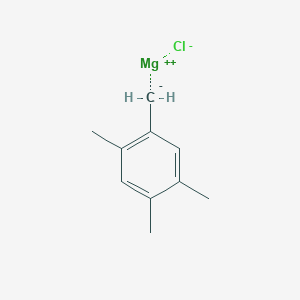

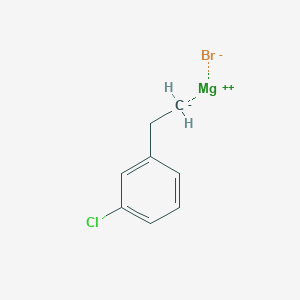
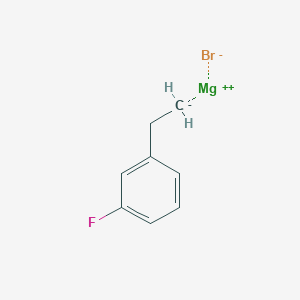
![2-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333957.png)